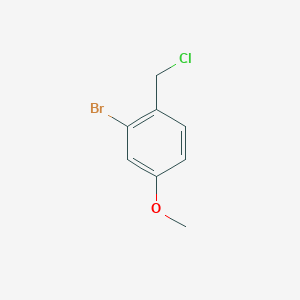

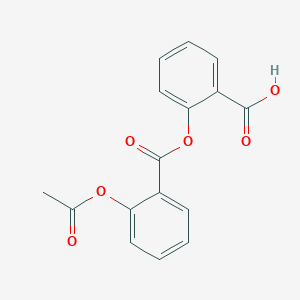

2-Bromo-1-(chloromethyl)-4-methoxybenzene

説明

2-Bromo-1-(chloromethyl)-4-methoxybenzene is a halogenated organic compound with both bromine and chlorine substituents, which is not widely produced in technical quantities. It finds relevance in organic chemistry due to its structural specificity and reactivity, serving as a key intermediate in various chemical syntheses.

Synthesis Analysis

The synthesis of related halogenated methoxybenzenes often involves radical halogenation of precursors. For example, 1-(Dibromomethyl)-4-methoxy-2-methylbenzene is a major product of the radical bromination of 4-methoxy-1,2-dimethylbenzene, highlighting a typical route for introducing bromine into methoxybenzene derivatives (Liu et al., 2001). Although the direct synthesis of 2-Bromo-1-(chloromethyl)-4-methoxybenzene isn't specifically detailed, these methods suggest that halogenation and methylation are crucial steps in producing such compounds.

Molecular Structure Analysis

Molecular structure analysis of halogenated methoxybenzenes often reveals interesting intermolecular interactions, such as weak O→Br charge-transfer interactions, which may influence the compound's reactivity and physical properties (Liu et al., 2001). These interactions are critical for understanding the compound's behavior in different chemical environments.

科学的研究の応用

Photosubstitution of Methoxyphenyl Phosphates : It is used for the photosubstitution of methoxyphenyl phosphates (Nakamura, Osako, Okamoto & Takamuku, 1993).

Fragrance Synthesis : It serves in the synthesis of valuable 2-methyl-3-aryl-propanals for fragrance applications (Scrivanti, Bertoldini, Beghetto & Matteoli, 2008).

Preparation of Diphosphene and Fluorenylidenephosphine : A derivative, 2-Bromo-1,3-di-tert-butyl-5-methoxybenzene, is used to prepare diphosphene and fluorenylidenephosphine with low-coordinate phosphorus atom(s) (Toyota, Kawasaki, Nakamura & Yoshifuji, 2003).

Catalysis in Ring-Opening Reactions : It acts as a catalyst for the ring-opening of 1,2-epoxyethanes, enabling the synthesis of 2-hydroxyethyl thiocyanates (Niknam, 2004).

Synthesis of Vicinal Iodo and Bromo Alcohols : Its ring-opening of epoxides affords vicinal iodo and bromo alcohols in high yields (Niknam & Nasehi, 2002).

Stabilization of Low-Coordinate Phosphorus Compounds : 2-Bromo-1,5-di-t-butyl-3-(methoxymethyl)benzene can stabilize low-coordinate phosphorus compounds and yield cyclization products (Yoshifuji, Kamijo & Toyota, 1993).

Generation of Tetrahydrofuran Derivatives : Controlled-potential reduction of a related compound leads to the generation of tetrahydrofuran derivatives (Esteves, Ferreira & Medeiros, 2007).

Influence on Molecular Conformation and Crystal Packing : 2-(1-adamantyl)-4-bromo-1-methoxybenzene influences molecular conformation and shows inversion twinning in crystal packing (Cheng, 2008).

Application in Light-Emitting Monomers : It is used in synthesizing green light-emitting monomers for performance applications (Shou-xin, 2010).

Role in In Vivo Metabolism Studies : It is involved in in vivo metabolism studies of 4-bromo-2,5-dimethoxyphenethylamine in rats (Kanamori, Inoue, Iwata, Ohmae & Kishi, 2002).

Synthesis of Bioisosteric Colchicine Analogues : A synthesized compound is a precursor for bioisosteric colchicine analogues (Shishov, Nurieva, Zefirov, Mamaeva & Zefirova, 2014).

Ring Halogenation of Polyalkylbenzenes : It is prepared through ring halogenations of polyalkylbenzenes (Bovonsombat & Mcnelis, 1993).

Elucidation of Halogenated Anisoles in the Marine Troposphere : The study of halogenated anisoles, including chloroanisoles and bromoanisoles, in the marine troposphere is facilitated by this compound (Führer & Ballschmiter, 1998).

Synthesis of Fluorinated Benzoic Acids : It is used in synthesizing fluorinated benzoic acids using cobalt-catalyzed methoxycarbonylation (Boyarskiy, Fonari, Khaybulova, Gdaniec & Simonov, 2010).

Synthesis of Chiral Liquid Crystals : Chiral liquid crystals are synthesized using chiral precursor compounds like 2-Bromo-1-(chloromethyl)-4-methoxybenzene (Bertini, Perrin, Sinou, Thozet & Vill, 2003).

Polymer Synthesis : It's used as a monomer in the modified Gilch route to poly(2-methoxy-5-(2′-ethylhexyloxy)-p-phenylenevinylene) (Sanford, Perkins, Tang, Kubasiak, Reeves & Paulisse, 1999).

Synthesis of Monomers for Liquid Crystals : Novel monomers containing para-methoxyazobenzene are synthesized using this compound, exhibiting monotropic nematic liquid crystalline behavior (Wang, Li, Yu, Guo, Chen, Li & Zhou, 2000).

Stereochemistry in Elimination Reactions : It's used in studying the stereochemistry of elimination reactions of halohydrin derivatives with butyllithium (Sugita, Nakagawa, Nishimoto, Kasai & Ichikawa, 1979).

Safety And Hazards

将来の方向性

The potential applications and future directions for 2-Bromo-1-(chloromethyl)-4-methoxybenzene would depend on its reactivity and the properties conferred by its bromine and chlorine atoms and its methoxy group. It could potentially be used as a building block in the synthesis of more complex molecules .

特性

IUPAC Name |

2-bromo-1-(chloromethyl)-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClO/c1-11-7-3-2-6(5-10)8(9)4-7/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNHQWIUVDRRBOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CCl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90595233 | |

| Record name | 2-Bromo-1-(chloromethyl)-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1-(chloromethyl)-4-methoxybenzene | |

CAS RN |

66916-97-0 | |

| Record name | 2-Bromo-1-(chloromethyl)-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

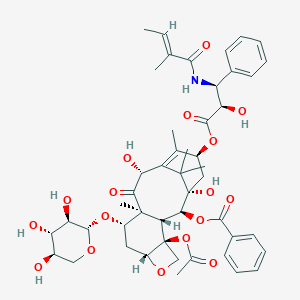

![2-[2-[Bis(carboxymethyl)amino]ethyl-[2-[bis(carboxymethyl)amino]-3-hydrazinyl-3-oxopropyl]amino]acetic acid](/img/structure/B24291.png)